5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile
Description
Chemical Structure and Properties 5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile (CAS: 1375302-43-4) is a halogenated aromatic compound featuring a bromoacetyl group at position 5, a chlorine atom at position 2, and a methyl group at position 4 of the benzonitrile core. Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of 296.53 g/mol. The compound is primarily used in industrial and scientific research as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications .
Safety and Handling
As per its Safety Data Sheet (SDS), the compound requires storage at 2–8°C and handling with personal protective equipment (PPE). However, critical data on toxicity (e.g., acute toxicity, skin/eye irritation) and environmental impact (e.g., biodegradability, bioaccumulation) remain unreported .
Properties
IUPAC Name |
5-(2-bromoacetyl)-2-chloro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-2-9(12)7(5-13)3-8(6)10(14)4-11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVGBNPNAXBNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CBr)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230263 | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-43-4 | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-(2-bromoacetyl)-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a similar 2-bromoacetyl group have been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets.
Mode of Action
The 2-bromoacetyl group is known to interact with its targets, leading to changes at the molecular level
Biological Activity
5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrClNO. The compound features a benzonitrile core with a bromoacetyl and chloro substituent, which may influence its reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzonitrile have been shown to induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as AKT/BIM, leading to cell cycle arrest and increased cell death .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. These compounds often show lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating their potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the aromatic ring significantly affect their activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antitumor efficacy while maintaining selectivity towards cancer cells over normal cells .
Study on Antitumor Effects
A study investigated the effects of benzonitrile derivatives on melanoma cells. The results showed that certain derivatives induced apoptosis through ROS generation and activation of caspases. The findings highlight the potential for developing targeted therapies based on the structural modifications of benzonitrile compounds .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against common pathogens. The results indicated that specific structural modifications led to enhanced antimicrobial activity, suggesting that this compound could be a candidate for further investigation in this area .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzonitrile Derivative A | Antitumor | 15 | |
| Benzonitrile Derivative B | Antimicrobial | 5 | |
| This compound | Potential Antitumor/Antimicrobial | TBD |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H7BrClNO
- Molecular Weight : 272.52 g/mol
- Purity : Typically around 95%
The compound belongs to the class of halogenated benzonitriles, which have been studied for their diverse biological activities, including antimicrobial properties.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds within the halogenated benzonitrile family exhibit antimicrobial properties. These properties suggest potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains. The unique structural features of 5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile enhance its efficacy in this regard.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of various benzonitrile derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for further development into therapeutic agents .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows it to participate in multiple chemical transformations, making it a valuable building block in organic synthesis.
Synthetic Pathways
The compound can be synthesized through various methods, including one-pot reactions that streamline the process and reduce waste. This efficiency is crucial for industrial applications where cost-effectiveness is a priority .
Table 1: Synthetic Routes for this compound
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | Thionyl chloride, Lewis acid | High | One-pot synthesis reduces steps |
| Hydroboration Reduction | Borohydride | Moderate | Effective for generating derivatives |
| Coupling Reactions | Various amines | Variable | Useful for modifying biological activity |
Development of Receptor Antagonists
Recent studies have explored the use of benzonitrile derivatives, including this compound, as scaffolds for designing dual A2A/A2B receptor antagonists. These receptors are critical targets in treating conditions such as Parkinson's disease and certain types of cancer due to their role in adenosine signaling pathways.
Case Study: Dual A2A/A2B Antagonists
In a series of experiments, compounds based on the benzonitrile structure demonstrated promising inhibitory activities against both A2A and A2B receptors. The introduction of different substituents on the benzonitrile core allowed for fine-tuning of receptor selectivity and potency, showcasing the versatility of this compound in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of halogenated benzonitriles and bromoacetyl derivatives. Key structural analogues include:
Key Differences and Implications
Substituent Effects on Reactivity
- The bromoacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in thiazole synthesis) . In contrast, 4-bromobenzonitrile lacks this acetyl group, limiting its utility in alkylation reactions .
- The methyl group at position 4 increases steric hindrance and lipophilicity compared to analogues like 5-bromo-2-hydroxybenzonitrile , which has a polar hydroxyl group .
Synthetic Methods
- Bromination methods differ: The target compound’s synthesis likely involves bromine or PyBr₃ (as seen in similar bromoacetyl derivatives), whereas 5-bromo-2-hydroxybenzonitrile is synthesized via cobalt-catalyzed conversions or photochemical methods .
Crystallographic and Hydrogen-Bonding Behavior 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å), enhancing crystal stability . No crystallographic data is available for the target compound, but its methyl and chloro substituents may disrupt similar packing.
Biological and Pharmaceutical Relevance
- The bromoacetyl group is pivotal in forming covalent bonds with biological targets (e.g., enzyme active sites), making the compound valuable in drug discovery. Analogues like 5-(2-bromoacetyl)-1,3-phenylene diacetate may exhibit modified pharmacokinetics due to ester groups .
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
